N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide;hydrochloride
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Overview
Description
It inhibits Akt1, Akt2, and Akt3, which are key proteins involved in various cellular processes such as glucose metabolism, cell proliferation, apoptosis, transcription, and cell migration . Hu7691 has shown significant potential in inhibiting the proliferation of neuroblastoma cells and inducing their differentiation .
Chemical Reactions Analysis
Hu7691 undergoes various chemical reactions, including:
Reduction: Reduction reactions involving Hu7691 are not commonly reported.
Substitution: Hu7691 can undergo substitution reactions, particularly involving its functional groups. Common reagents and conditions used in these reactions include organic solvents like DMSO and PEG300. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Hu7691 has a wide range of scientific research applications, including:
Chemistry: Used as a selective inhibitor in studies involving protein kinase B (Akt) pathways.
Industry: Utilized in the development of targeted cancer therapies and precision medicine.
Mechanism of Action
Hu7691 exerts its effects by selectively inhibiting Akt1, Akt2, and Akt3 with IC50 values of 4.0 nM, 97.5 nM, and 28 nM, respectively . This inhibition leads to a decrease in the phosphorylation level of Akt, thereby inhibiting tumor growth and inducing differentiation of neuroblastoma cells . The molecular targets and pathways involved include the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which plays a crucial role in cell growth and proliferation .
Comparison with Similar Compounds
Hu7691 is unique in its high selectivity and potency as an Akt inhibitor. Similar compounds include:
Ipatasertib: Another Akt inhibitor with high specificity for Akt1, Akt2, and Akt3.
Honokiol: Inhibits the activation of Akt and enhances the phosphorylation of extracellular signal-regulated kinases (ERK1/ERK2).
AT13148: A multi-AGC kinase inhibitor targeting Akt1/2/3, p70S6K, protein kinase A (PKA), and Rho-associated protein kinase (ROCKI/II). Hu7691 stands out due to its lower toxicity and higher selectivity compared to these compounds.
Properties
Molecular Formula |
C22H22ClF3N4O |
---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide;hydrochloride |
InChI |
InChI=1S/C22H21F3N4O.ClH/c1-29-21(7-9-27-29)14-2-4-16(18(24)11-14)22(30)28-20-12-26-8-6-15(20)13-3-5-17(23)19(25)10-13;/h2-5,7,9-11,15,20,26H,6,8,12H2,1H3,(H,28,30);1H/t15-,20+;/m0./s1 |
InChI Key |
WHVFOLXIIVBJTJ-ICCPGPOKSA-N |
Isomeric SMILES |
CN1C(=CC=N1)C2=CC(=C(C=C2)C(=O)N[C@@H]3CNCC[C@H]3C4=CC(=C(C=C4)F)F)F.Cl |
Canonical SMILES |
CN1C(=CC=N1)C2=CC(=C(C=C2)C(=O)NC3CNCCC3C4=CC(=C(C=C4)F)F)F.Cl |
Origin of Product |
United States |
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